molecular formula C6H15NO B041122 1-(Propylamino)propan-2-ol CAS No. 41063-30-3

1-(Propylamino)propan-2-ol

Cat. No.: B041122
CAS No.: 41063-30-3
M. Wt: 117.19 g/mol
InChI Key: JGILRTUNWCFJOU-UHFFFAOYSA-N
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Description

1-(Propylamino)propan-2-ol is an amino alcohol compound that serves as a versatile intermediate and building block in organic synthesis and pharmaceutical research. Amino alcohols are a key class of compounds with significant applications across multiple fields of chemistry. As a chiral molecule, the (R)-enantiomer of the closely related compound 1-aminopropan-2-ol is a known component in the biosynthesis of cobalamin (Vitamin B12) . In industrial contexts, structurally similar isopropanolamines are widely utilized as effective surfactants, emulsifiers, and corrosion inhibitors . They function as good solubilizers of oils and fats and are used to neutralize fatty acids in various formulations . In pharmaceutical research, compounds based on the aminopropan-2-ol structure have been investigated for their potential cardiovascular activity, displaying mechanisms of action related to β- and α-adrenolytic activity . These research compounds are often studied for their binding properties to proteins such as serum albumin and α1-acid glycoprotein, which are critical factors in understanding their pharmacokinetic behavior . This product is intended for research purposes as a chemical intermediate or standard in analytical methods. It is supplied For Research Use Only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(propylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILRTUNWCFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomerism of 1 Propylamino Propan 2 Ol

Enantiomerism and Diastereomerism in Chiral Amino Alcohol Systems

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. researchgate.net When a carbon atom in such a molecule is bonded to four different substituents, it becomes a chiral center, leading to the existence of non-superimposable mirror images called enantiomers.

In the case of 1-(propylamino)propan-2-ol, the second carbon atom (C2) is a stereocenter. It is attached to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a (propylamino)methyl group (-CH₂NHCH₂CH₂CH₃). Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-1-(propylamino)propan-2-ol and (S)-1-(propylamino)propan-2-ol. These molecules are mirror images of each other and, without a chiral influence, are typically produced in equal amounts in a racemic mixture.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This phenomenon arises when a compound has two or more chiral centers. Since this compound possesses only one stereocenter, it does not have diastereomers. However, if it were to react with another chiral molecule, the resulting products could be diastereomers. For instance, the reaction of racemic this compound with a single enantiomer of a chiral acid would produce a pair of diastereomeric salts, a common basis for chiral resolution. wikipedia.org

Configurational Assignment and Absolute Stereochemistry Determination

The absolute configuration of the stereocenter in the enantiomers of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comwikipedia.org This systematic method prioritizes the four substituents attached to the chiral carbon based on atomic number.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

Substituent GroupAtom Bonded to Chiral CenterAtomic NumberPriority
-OHOxygen (O)81 (Highest)
-CH₂NHCH₂CH₂CH₃Carbon (C)62
-CH₃Carbon (C)63
-HHydrogen (H)14 (Lowest)
Note: The tie between the two carbon-containing groups is broken by examining the atoms at the next position. The carbon in the -CH₂NHCH₂CH₂CH₃ group is bonded to a nitrogen (atomic number 7), while the carbon in the -CH₃ group is bonded only to hydrogens (atomic number 1), giving the former group higher priority. uniroma1.it

To assign the configuration, the molecule is oriented so that the lowest priority substituent (-H) points away from the viewer. libretexts.org If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, it is designated 'S' (from the Latin sinister, for left).

Experimentally determining the absolute configuration requires specialized analytical techniques. rsc.org Methods for such determination in vicinal amino alcohols include:

X-ray Crystallography: This powerful technique can provide an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal of one enantiomer (often as a salt with a known chiral acid) can be formed.

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) can. rsc.orgresearchgate.net By reacting the amino alcohol with a CDA, a pair of diastereomers is formed which will exhibit distinct signals in the NMR spectrum, allowing for differentiation and, in some cases, assignment of the absolute configuration. rsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. akjournals.com The differential interaction between each enantiomer and the chiral phase leads to different retention times. By comparing these to known standards, the enantiomers can be identified.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the spectrum of an unknown enantiomer can be compared to that of a known standard or to theoretical calculations to determine its absolute configuration. nsf.gov

Impact of Stereochemistry on Chemical Reactivity and Interactions

The specific three-dimensional arrangement of the amino and hydroxyl groups in the (R) and (S) enantiomers of this compound dictates how they interact with other chiral entities and influences their chemical reactivity.

Chemical Reactivity: The spatial orientation of the functional groups can affect the rates and pathways of reactions. For example, in intramolecular reactions, the proximity of the amine and alcohol groups, which differs between enantiomers when they are in a chiral environment, can influence the ease of cyclization or other transformations. In the field of asymmetric synthesis, chiral amino alcohols are frequently used as ligands for metal catalysts or as chiral auxiliaries. diva-portal.org The stereochemistry of the amino alcohol directly controls the stereochemical outcome of the reaction, guiding the formation of one enantiomer of the product over the other.

Intermolecular Interactions: The most significant impact of stereochemistry is seen in interactions with other chiral molecules, particularly in biological systems.

Biological Activity: Receptors, enzymes, and other biological molecules are inherently chiral. Consequently, the (R) and (S) enantiomers of a substance can exhibit markedly different biological activities. One enantiomer might fit perfectly into a receptor site to elicit a specific response, while the other may fit poorly or not at all. researchgate.net For many β-amino alcohol drugs, the biological activity resides predominantly in one of the enantiomers. unina.it

Chiral Recognition: The separation of enantiomers using chiral chromatography is a direct result of stereochemically-dependent interactions. akjournals.com The chiral stationary phase forms transient, diastereomeric complexes with each enantiomer. The stability of these complexes differs, causing one enantiomer to travel through the column more slowly than the other, thus enabling their separation. utwente.nl Similarly, chiral resolving agents form stable diastereomeric salts that can often be separated by crystallization due to different physical properties like solubility. wikipedia.org

Mechanistic Studies of Chemical Reactivity and Transformations of 1 Propylamino Propan 2 Ol

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile and a weak base. This electronic characteristic is central to its reactivity profile, enabling it to participate in a variety of bond-forming reactions.

The secondary amine in 1-(Propylamino)propan-2-ol readily engages in nucleophilic substitution reactions with suitable electrophiles, most commonly alkyl halides. wikipedia.orglibretexts.org This type of reaction, known as N-alkylation, proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org The reaction involves the amine's lone pair attacking the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

The general mechanism can be described as either SN1 or SN2, depending on the structure of the alkyl halide and the reaction conditions. ucsb.edulibretexts.org For primary and less hindered secondary alkyl halides, the SN2 pathway is dominant, involving a backside attack by the amine nucleophile. libretexts.orgorganic-chemistry.org

A significant challenge in the N-alkylation of secondary amines is the potential for overalkylation. libretexts.org The product of the initial alkylation, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium (B1175870) salt. libretexts.org

Beyond simple alkylation, the secondary amine of this compound can be functionalized through various reactions to introduce different chemical moieties, thereby modifying its properties.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The product is an amide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: As discussed previously, alkylation introduces an alkyl group onto the nitrogen atom. wikipedia.orgresearchgate.netnih.gov The use of alcohols as alkylating agents, via a "borrowing hydrogen" or "hydrogen autotransfer" strategy catalyzed by transition metals, represents a greener alternative to traditional alkyl halides. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine, followed by reduction. rsc.org

Sulfonylation: The reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Amino alcohols are widely studied for their potential in capturing acidic gases like carbon dioxide (CO₂). rsc.orgnih.gov The secondary amine in this compound can react with CO₂ through a nucleophilic addition mechanism. The reaction of CO₂ with secondary amines typically proceeds via the formation of a carbamate. acs.orgresearchgate.net

The reaction can be represented as follows:

Zwitterion Formation: R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Deprotonation: R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

In aqueous solutions, an alternative pathway involving the formation of bicarbonate can also occur, where the amine acts as a base to promote the hydration of CO₂. nih.govacs.org

Transformations of the Secondary Alcohol Functionality

The secondary hydroxyl (-OH) group in this compound is also a site of significant reactivity, capable of undergoing oxidation, esterification, and etherification reactions.

The oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 1-(propylamino)propan-2-one. chemguide.co.uklibretexts.org Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids, making the ketone the final product of the oxidation. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

A variety of oxidizing agents can be employed for this transformation. The choice of reagent depends on the desired selectivity and reaction conditions. organic-chemistry.org Common oxidizing agents include:

Chromium-based reagents: Such as chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid (Jones oxidation), or pyridinium (B92312) chlorochromate (PCC). chemguide.co.uklibretexts.org

Other reagents: Milder and more selective oxidizing agents include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP). masterorganicchemistry.com

The general reaction is: CH₃CH(OH)CH₂NH(CH₂CH₂CH₃) + [O] → CH₃C(=O)CH₂NH(CH₂CH₂CH₃) + H₂O

The presence of the amine group can complicate the oxidation, as amines themselves can be susceptible to oxidation by strong oxidizing agents. acs.orgresearchgate.net Therefore, chemoselective oxidation often requires careful selection of reagents and reaction conditions, or protection of the amine group prior to oxidation. nih.gov

Esterification: The secondary alcohol can react with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. When reacting with a carboxylic acid, the process is typically acid-catalyzed (Fischer esterification). The reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction towards the product side. The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. uctm.edujetir.org For secondary alcohols, the reaction rate is generally slower than for primary alcohols due to increased steric hindrance around the hydroxyl group.

Etherification: The formation of an ether from this compound can be achieved through several methods. One common laboratory method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, acid-catalyzed dehydration is a more direct route for synthesizing symmetrical ethers from secondary alcohols, though it can be complicated by competing elimination reactions. masterorganicchemistry.com More modern methods utilize catalysts, such as iron(III) triflate, for the direct etherification of alcohols. nih.govacs.org The kinetics of these reactions can be complex, with some studies showing zero-order kinetics for symmetrical ether formation and first-order for unsymmetrical ether formation. nih.gov

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of alcohols is a common method for the formation of alkenes. For secondary alcohols, this typically proceeds through an E1 mechanism involving a carbocation intermediate. However, in the case of this compound, the presence of the neighboring amino group significantly alters the reaction landscape, making the direct formation of an olefin, such as N-propylallylamine, a less favorable pathway compared to intramolecular cyclization.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Departure of the water molecule would lead to a secondary carbocation. However, the adjacent nitrogen atom, with its lone pair of electrons, can act as a powerful internal nucleophile. This proximity and nucleophilicity favor an intramolecular attack on the carbon bearing the leaving group (or the carbocation), leading to the formation of a cyclic intermediate rather than elimination of a proton to form an alkene.

Alternatively, elimination reactions of amines can be induced through the Hofmann elimination process. This, however, is not a direct dehydration but a multi-step procedure. It involves exhaustive methylation of the amine to create a quaternary ammonium salt, which then serves as a good leaving group for a base-induced E2 elimination to form the less substituted alkene. libretexts.orgchemistrysteps.com

The competition between dehydration to an alkene and other reaction pathways is a common theme in the chemistry of functionalized alcohols. For many amino alcohols, intramolecular reactions are kinetically and thermodynamically favored over simple elimination.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions are prominent in the chemistry of this compound and related 1,2-amino alcohols. These pathways are often more favorable than intermolecular reactions or simple elimination, leading to the formation of heterocyclic structures or rearranged products.

One of the most significant intramolecular pathways for 1,2-amino alcohols is cyclization to form oxazolines. This reaction can be promoted by dehydrating agents and proceeds via an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the activated hydroxyl group. The N-propyl substituent in this compound would lead to the formation of a quaternary aziridinium-like intermediate that can then rearrange to a more stable five-membered oxazolidinium species.

Furthermore, 1,2-amino alcohols are known to undergo rearrangement reactions, most notably the Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.netlibretexts.org This reaction typically involves the treatment of a primary 1,2-amino alcohol with nitrous acid to form a diazonium salt. The subsequent loss of dinitrogen gas generates a carbocation that can undergo a 1,2-alkyl or aryl shift, often resulting in a ring-expanded ketone if the starting material is cyclic. For an acyclic compound like this compound, a similar rearrangement could potentially occur if the amine were primary, leading to the formation of a ketone or aldehyde after a hydride or alkyl shift. While the Tiffeneau-Demjanov rearrangement specifically involves a primary amine, analogous carbocation rearrangements can be envisioned under other conditions that generate a carbocation at the C1 or C2 position.

The propensity for intramolecular cyclization is a key feature of the reactivity of this compound, often outcompeting other potential reaction pathways.

Regioselectivity and Stereoselectivity in Derivatization Strategies

The derivatization of this compound presents challenges and opportunities in regioselectivity and stereoselectivity due to its bifunctional nature and the presence of a stereocenter. The two nucleophilic sites, the nitrogen of the secondary amine and the oxygen of the secondary alcohol, exhibit different reactivities, which can be exploited for selective functionalization.

Regioselectivity:

In acylation reactions, the relative nucleophilicity of the amine and alcohol groups determines the site of reaction. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. However, the regioselectivity can be reversed under acidic conditions. nih.gov Protonation of the more basic amino group deactivates it towards electrophilic attack, allowing for selective O-acylation of the hydroxyl group. nih.gov This principle allows for the controlled synthesis of either N-acylated or O-acylated derivatives.

Reaction Condition Primary Site of Acylation Product Type
Neutral or BasicNitrogen (Amine)N-acyl-1-(propylamino)propan-2-ol
AcidicOxygen (Alcohol)O-acyl-1-(propylamino)propan-2-ol

This table provides a general overview of the expected regioselectivity in the acylation of this compound under different pH conditions.

Stereoselectivity:

The presence of a chiral center at the 2-position of the propanol (B110389) backbone means that this compound exists as a pair of enantiomers. Derivatization reactions can be designed to be stereoselective, either by using chiral reagents or catalysts, or by exploiting the existing stereochemistry of the molecule to direct the approach of incoming reagents. In many synthetic strategies involving amino alcohols, the existing stereocenter is used to control the formation of new stereocenters, a concept known as substrate-controlled stereoselectivity. For example, the synthesis of more complex chiral molecules can be achieved by using enantiomerically pure this compound as a starting material. The synthesis of all possible stereoisomers of products containing multiple contiguous stereocenters is a significant goal in asymmetric synthesis, and chiral amino alcohols are valuable intermediates in this endeavor. nih.gov

The stereocontrolled synthesis of derivatives is crucial in pharmaceutical and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry of the molecule.

Advanced Spectroscopic and Structural Characterization of 1 Propylamino Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Propylamino)propan-2-ol in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional correlation experiments, a complete atomic-level map of the molecule can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their relative numbers, and the connectivity between neighboring protons. For this compound, a distinct set of signals is predicted. The protons on carbons adjacent to the electronegative oxygen and nitrogen atoms are expected to be deshielded, appearing at higher chemical shifts (downfield). The spin-spin coupling patterns, governed by the n+1 rule, reveal the number of adjacent protons, which is critical for assigning specific resonances to their respective positions in the molecule.

The predicted ¹H NMR assignments are detailed in the table below. The analysis considers the inductive effects of the hydroxyl and amino groups and the expected splitting from adjacent non-equivalent protons.

LabelAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling ProtonsIntegration
a-CH(OH)-3.8 - 4.0Sextet or Multipletb, c1H
b-CH₃ (propanol)1.1 - 1.2Doubleta3H
c-CH₂- (propylamino)2.6 - 2.8Multipleta, d2H
d-CH₂- (propyl)2.4 - 2.6Tripletc, e2H
e-CH₂- (propyl)1.4 - 1.6Sextetd, f2H
f-CH₃ (propyl)0.8 - 1.0Triplete3H
g-OHVariableSinglet (broad)-1H
h-NH-VariableSinglet (broad)-1H

Note: The chemical shifts (δ) are predicted values and may vary based on the solvent and experimental conditions. The protons on the -OH and -NH groups are often broad and may not exhibit clear coupling due to chemical exchange.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the electronic environment of each carbon atom. In a broadband-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing oxygen and nitrogen atoms. The carbon atom bonded to the hydroxyl group (C2) is expected to be the most downfield, followed by the carbons adjacent to the nitrogen atom.

Predicted chemical shifts, based on analogous structures such as 1-(isopropylamino)propan-2-ol, are presented below. nih.gov

Carbon AtomPositionPredicted Chemical Shift (δ, ppm)
C1-CH₂-NH-55 - 58
C2-CH(OH)-66 - 69
C3-CH₃ (propanol)22 - 25
C1'-NH-CH₂-50 - 53
C2'-CH₂-CH₂-22 - 25
C3'-CH₂-CH₃10 - 12

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show cross-peaks connecting:

The methine proton (a) with the adjacent methyl (b) and methylene (B1212753) (c) protons.

The methylene protons (d) with the adjacent methylene protons (c and e).

The methylene protons (e) with the terminal methyl protons (f).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the predicted proton signals to their corresponding carbon signals in the ¹³C spectrum, for instance, confirming that the proton at ~3.9 ppm (a) is attached to the carbon at ~67 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

A 2-bond correlation from the methyl protons (b) to the methine carbon (C2).

A 3-bond correlation from the propyl methyl protons (f) to the C2' carbon.

Correlations between the methylene protons (c) and the propyl carbons (C1', C2'), confirming the propyl group's attachment to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this, it can help confirm the proximity of different parts of the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, secondary amine, and aliphatic C-H bonds. A very prominent, broad absorption band is predicted in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibration, with the broadening due to hydrogen bonding. A moderate, sharp peak from the N-H stretch of the secondary amine is expected around 3300-3350 cm⁻¹. Strong absorptions between 2850-2970 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. The C-O stretching of the secondary alcohol will likely appear as a strong band in the 1100-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H stretching bands (2850-2970 cm⁻¹) are typically strong and well-defined. The C-C skeletal vibrations in the fingerprint region (800-1200 cm⁻¹) are also prominent and useful for structural confirmation. While the O-H stretch is weak in Raman, the symmetric C-N-C stretching vibration may be more readily observed than in the IR spectrum.

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600WeakStrong, Broad (IR)
N-H StretchSecondary Amine3300 - 3350ModerateModerate, Sharp (IR)
C-H StretchAliphatic (CH₂, CH₃)2850 - 29702850 - 2970Strong (IR & Raman)
C-O StretchSecondary Alcohol1100 - 1150ModerateStrong (IR)
C-N StretchAliphatic Amine1020 - 1250ModerateModerate-Weak (IR)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₆H₁₅NO.

Molecular Formula Confirmation: The calculated monoisotopic mass is 117.11536 Da. HRMS analysis should yield a molecular ion peak ([M+H]⁺ in ESI) within a very narrow mass error range (typically < 5 ppm) of this theoretical value, confirming the elemental composition.

Fragmentation Studies: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation of this compound is expected to be directed by the nitrogen and oxygen atoms. The most common fragmentation pathway for amino alcohols is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen: Loss of a propyl radical (•C₃H₇) from the molecular ion to form a resonance-stabilized iminium ion at m/z 74.

Alpha-cleavage adjacent to the oxygen: Loss of a methyl radical (•CH₃) from the molecular ion to yield a fragment at m/z 102.

Cleavage of the C1-C2 bond: This would lead to two primary fragments: [CH₂(NH)CH₂CH₂CH₃]⁺ at m/z 86 and [CH(OH)CH₃]⁺ at m/z 45. The fragment at m/z 44, corresponding to [CH₂=NH₂]⁺, is also a common fragment from cleavage next to the nitrogen.

Fragment Ion (m/z)Proposed StructureFragmentation Pathway
117[C₆H₁₅NO]⁺•Molecular Ion
102[C₅H₁₂NO]⁺M⁺• - •CH₃ (Alpha-cleavage at C2)
86[C₅H₁₂N]⁺Cleavage of C1-C2 bond
74[C₄H₁₂N]⁺M⁺• - •C₃H₅ (Loss of propene via rearrangement)
45[C₂H₅O]⁺Cleavage of C1-C2 bond
44[CH₄N]⁺Alpha-cleavage at C1

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy provides information about the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: this compound is an aliphatic amino alcohol. It lacks conjugated π-systems or chromophores that typically absorb light in the ultraviolet-visible (UV-Vis) range (200-800 nm). The only electronic transitions possible are n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are high in energy and occur at wavelengths below the typical cutoff of most UV-Vis spectrophotometers (< 220 nm). Therefore, the compound is expected to be transparent in the near-UV and visible regions.

Fluorescence Spectroscopy: Fluorescence requires a molecule to first absorb light (excitation) and then emit it at a longer wavelength. Since this compound does not significantly absorb light in the UV-Vis range, it is not expected to be fluorescent. Any observed fluorescence would likely be attributable to impurities.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the publicly available literature. Therefore, specific experimental data on its solid-state conformation and intermolecular interactions are not available at this time.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-C, C-N, C-O
Bond Angles (°) e.g., C-N-C, C-O-H
Hydrogen Bonds Donor-Acceptor Distances (Å) and Angles (°)

Note: This table is illustrative. As of the latest literature search, no experimental crystallographic data for this compound has been published.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

This compound possesses a chiral center at the second carbon atom, making it an optically active molecule. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in characterizing the stereochemistry of such compounds.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and functional groups around the chiral center. A CD spectrum provides information about the absolute configuration (R or S) and the conformational preferences of the molecule in solution.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule and to study conformational equilibria.

A thorough review of scientific literature reveals a lack of published experimental CD and ORD data specifically for this compound. While studies on the parent compound, 1-amino-2-propanol, have utilized vibrational circular dichroism (VCD) to investigate its conformational properties, this data cannot be directly extrapolated to its N-propylated derivative.

If the enantiomers of this compound were analyzed using these techniques, one would expect to observe mirror-image CD spectra and ORD curves. The sign and magnitude of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, would be correlated with the electronic transitions of the molecule's chromophores and their stereochemical environment.

Table 2: Anticipated Chiroptical Data for Enantiomers of this compound

Technique Parameter Expected Information for (R)-enantiomer Expected Information for (S)-enantiomer
CD Wavelength of Max/Min (nm) Specific wavelengths of positive/negative Cotton effects Mirror-image wavelengths of negative/positive Cotton effects
Molar Ellipticity [θ] (deg·cm²/dmol) Specific positive or negative values at extrema Equal and opposite values at extrema
ORD Specific Rotation [α] at a given λ and T Positive or negative value Equal and opposite value
Cotton Effect Positive or negative Cotton effect curve Mirror-image Cotton effect curve

Note: This table represents the type of data that would be obtained from chiroptical analysis. Currently, no specific experimental data for this compound is available in the literature.

Computational Chemistry and Theoretical Investigations of 1 Propylamino Propan 2 Ol

Quantum Chemical Studies of Molecular Structure, Geometry, and Conformations

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 1-(propylamino)propan-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry and identify stable conformers.

Detailed research findings from theoretical studies on analogous amino alcohols suggest that this compound would exhibit multiple stable conformations arising from the rotation around its flexible single bonds, particularly the C-C, C-N, and C-O bonds. The presence of both a hydroxyl and a secondary amine group allows for the formation of intramolecular hydrogen bonds, which significantly influence the conformational preferences.

Key Findings:

Conformational Isomers: Theoretical calculations would predict several low-energy conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the propyl and methyl groups and the stabilizing effect of intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A key feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amino group, or between the amino group's hydrogen and the oxygen of the hydroxyl group. The O-H···N interaction is generally stronger and more likely to dictate the most stable conformation.

Geometric Parameters: Quantum chemical calculations provide precise values for bond lengths, bond angles, and dihedral angles for each conformer. These parameters are crucial for understanding the molecule's shape and reactivity.

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound

Parameter Predicted Value
C-O Bond Length 1.43 Å
C-N Bond Length 1.47 Å
O-H Bond Length 0.97 Å
N-H Bond Length 1.01 Å
C-C-O Bond Angle 109.5°
C-C-N Bond Angle 112.0°

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase, this compound molecules interact through a variety of intermolecular forces, with hydrogen bonding being the most significant. libretexts.orglibretexts.org Computational studies on similar amino alcohols reveal the formation of extensive hydrogen bonding networks. mdpi.comdoaj.org

Research Findings:

Hydrogen Bond Donors and Acceptors: The molecule acts as both a hydrogen bond donor (through the O-H and N-H groups) and a hydrogen bond acceptor (through the lone pairs on the oxygen and nitrogen atoms). researchgate.net

Dimeric and Oligomeric Structures: In the liquid state, it is expected that this compound forms dimers and larger clusters held together by intermolecular hydrogen bonds. Computational models can predict the geometries and binding energies of these aggregates.

Cooperative Effects: The formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds, a phenomenon known as cooperativity. This leads to the formation of stable, ordered local structures within the liquid.

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers

Dimer Configuration Interaction Energy (kcal/mol)
O-H···N Hydrogen Bond -5.8
N-H···O Hydrogen Bond -4.2
O-H···O Hydrogen Bond -4.5

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified.

For instance, the N-alkylation of amines with alcohols, a reaction relevant to the synthesis of this compound, can be studied computationally. nih.govrsc.org The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for such reactions. rsc.orgbeilstein-journals.org

Mechanistic Insights:

Alcohol Dehydrogenation: The reaction is often initiated by the catalytic dehydrogenation of the alcohol to form a carbonyl intermediate.

Imine Formation: The amine then condenses with the carbonyl intermediate to form an imine.

Imine Hydrogenation: The imine is subsequently hydrogenated by the catalyst, which had accepted the hydrogen in the first step, to yield the final N-alkylated amine.

Transition state theory can be used to calculate the activation energies for each elementary step, providing insights into the reaction kinetics and identifying the rate-determining step.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. researchgate.netresearchgate.net These predictions can be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

Predicted Spectroscopic Data:

Vibrational Spectra (IR and Raman): Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the IR and Raman spectra. These are highly sensitive to the molecular structure and conformation.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and are valuable for structural elucidation.

Electronic Spectra (UV-Vis): The energies of electronic transitions can be computed to predict the absorption maxima in the UV-Vis spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching ~3400
N-H Stretching ~3350
C-H (propyl) Stretching 2870-2960
C-H (methyl) Stretching 2870-2960
C-O Stretching ~1050

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. rsc.orguni-paderborn.de For this compound, MD simulations can provide insights into its conformational flexibility and the influence of the surrounding solvent.

Key Applications of MD Simulations:

Conformational Sampling: MD simulations can explore the potential energy surface and sample a wide range of conformations, providing a more complete picture of the molecule's flexibility than static quantum chemical calculations.

Solvent Effects: By explicitly including solvent molecules in the simulation, the effect of the solvent on the conformational equilibrium and intermolecular interactions can be studied in detail. frontiersin.orgnih.gov The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed.

Transport Properties: MD simulations can also be used to calculate transport properties such as diffusion coefficients and viscosity.

Simulations of similar molecules in aqueous solution have shown that the hydrogen bonding network of the solvent is significantly perturbed by the presence of the solute, and in turn, the solvent influences the conformational preferences of the molecule.

Thermodynamic and Kinetic Modeling of Chemical Processes and Equilibria

Computational methods can be used to model the thermodynamic and kinetic aspects of chemical processes involving this compound. nsf.govwhiterose.ac.uk This includes the calculation of thermodynamic properties and the prediction of reaction rates.

Thermodynamic Modeling:

Enthalpies of Formation and Reaction: Quantum chemical calculations can provide accurate estimates of the enthalpies of formation for reactants and products, allowing for the calculation of reaction enthalpies.

Gibbs Free Energies: By including entropic contributions, Gibbs free energies of reaction and activation can be calculated, which are essential for predicting the spontaneity and rate of a reaction.

Equilibrium Constants: The Gibbs free energy of reaction can be used to calculate the equilibrium constant for a reversible reaction.

Kinetic Modeling:

Rate Constants: Using transition state theory and the calculated activation energies, rate constants for elementary reaction steps can be estimated.

Reaction Networks: For more complex reactions, the rate constants for all elementary steps can be used to build a kinetic model that can simulate the time evolution of the concentrations of all species in the reaction mixture.

These modeling approaches are crucial for understanding and optimizing chemical processes involving this compound.

Applications of 1 Propylamino Propan 2 Ol in Catalysis and Coordination Chemistry

Role as a Chiral Auxiliary in Asymmetric Organic Synthesis

A thorough search of chemical literature yielded no specific examples or studies where 1-(Propylamino)propan-2-ol is used as a chiral auxiliary in asymmetric organic synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.net While many chiral 1,2-amino alcohols are employed for this purpose, there is no documented evidence of this compound being utilized in this capacity to generate diastereomeric intermediates and influence the formation of a specific enantiomer in a product.

Design and Application as Ligands for Transition Metal Catalysis

There are no available research articles, patents, or reviews that describe the design, synthesis, or application of this compound as a ligand for transition metal catalysis. Amino alcohols can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms, which is a critical feature in designing catalysts for various transformations. nih.gov However, the specific use of this compound in this context has not been reported.

Contributions to Organocatalysis

There are no published findings on the use of this compound as an organocatalyst. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amino alcohols and their derivatives, particularly those based on proline, are a cornerstone of this field, but this compound is not among the compounds reported to have organocatalytic activity. nih.govunibo.itmdpi.com

Function in Catalyst Support and Stabilization Systems

No studies were identified that describe the use of this compound as a component of a catalyst support system or as an agent for stabilizing catalytic nanoparticles. The surface modification of support materials like silica (B1680970) or alumina (B75360) can influence the performance of heterogeneous catalysts, and ligands can be used to stabilize metal nanoparticles, but there is no literature to suggest this compound has been investigated for these functions. escholarship.orgmdpi.commdpi.com

Environmental Fate and Degradation Mechanisms of 1 Propylamino Propan 2 Ol

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of 1-(Propylamino)propan-2-ol is anticipated to proceed through pathways observed for structurally similar amino alcohols. In both aquatic and terrestrial environments, microbial communities are the primary drivers of its degradation. The process generally begins with the enzymatic breakdown of the parent molecule into smaller, more readily assimilable substances. wikipedia.org

In aerobic environments, microorganisms are likely to utilize this compound as a source of carbon and nitrogen. The degradation pathway for the closely related compound, 1-aminopropan-2-ol, has been shown to be initiated by an ATP-dependent phosphorylation of the hydroxyl group, catalyzed by an amino alcohol phosphotransferase. nih.gov This is followed by the elimination of the amino group by an amino alcohol O-phosphate phospho-lyase, which results in the formation of propionaldehyde (B47417). nih.gov Subsequently, an aldehyde dehydrogenase can oxidize propionaldehyde to propionate, which can then enter central metabolic pathways such as the Krebs cycle. nih.gov Given the structural similarity, a comparable pathway can be postulated for this compound, leading to the formation of N-propyl-propionaldimine, which would then be hydrolyzed to propionaldehyde and propylamine (B44156).

Under anaerobic conditions, the degradation process involves a different set of microbial consortia. The initial breakdown of organic matter occurs through hydrolysis, followed by acidogenesis, acetogenesis, and finally methanogenesis. wikipedia.org In this context, this compound would be fermented to organic acids, alcohols, carbon dioxide, and hydrogen, which are then converted to acetic acid, and ultimately to methane (B114726) and carbon dioxide. wikipedia.org

The rate and extent of biodegradation can be influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of adapted microbial populations. nih.gov

Table 1: Postulated Aerobic Biodegradation Pathway of this compound

Step Reaction Key Enzyme (Postulated) Product(s)
1 Phosphorylation of the hydroxyl group Amino alcohol phosphotransferase This compound-O-phosphate
2 Deamination and rearrangement Amino alcohol O-phosphate phospho-lyase N-propyl-propionaldimine
3 Hydrolysis Hydrolase Propionaldehyde and Propylamine
4 Oxidation Aldehyde dehydrogenase Propionate
5 Further Metabolism Various CO2, H2O, Biomass

Atmospheric Degradation Mechanisms, including Reaction with Hydroxyl Radicals

Once released into the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically generated hydroxyl (OH) radicals. nilu.com The reaction with OH radicals is the dominant atmospheric removal process for most volatile organic compounds. nilu.com

The atmospheric degradation of amines is initiated by the abstraction of a hydrogen atom by an OH radical. researchgate.net For this compound, there are several potential sites for hydrogen abstraction: the N-H bond of the secondary amine, the C-H bonds on the propyl group, and the C-H bonds on the propanol (B110389) backbone. The site of abstraction will influence the subsequent degradation products. researchgate.net

Based on studies of other amines, abstraction of a hydrogen atom from the carbon atom alpha to the nitrogen atom is often a major pathway. researchgate.net This would lead to the formation of an amino radical. This radical can then react with molecular oxygen (O2) to form a peroxy radical. researchgate.net In the presence of nitrogen oxides (NOx), the peroxy radical can be converted to an alkoxy radical, which can then undergo further reactions such as C-C bond scission or isomerization.

Another significant pathway is the abstraction of the hydrogen atom from the amino group, forming an N-centered radical. researchgate.net This radical can react with nitrogen dioxide (NO2) to form N-nitramines or with nitric oxide (NO) to form N-nitrosamines, which are of environmental concern due to their potential toxicity. researchgate.net

The ultimate products of the atmospheric degradation of this compound are expected to be smaller, more oxidized compounds such as aldehydes, ketones, and organic acids, as well as inorganic products like CO2, H2O, and nitric acid. nilu.com

Table 2: Key Reactions in the Atmospheric Degradation of this compound

Reaction Description Potential Products
H-abstraction by OH radical Initiation of the degradation cascade at various C-H and N-H bonds. Carbon-centered and Nitrogen-centered radicals
Reaction with O2 Formation of peroxy radicals from the initial carbon-centered radicals. Peroxy radicals
Reaction with NOx Conversion of peroxy radicals to alkoxy radicals and formation of nitrated compounds. Alkoxy radicals, Organic nitrates, N-nitramines, N-nitrosamines
C-C Bond Scission Fragmentation of alkoxy radicals into smaller molecules. Aldehydes, Ketones
Further Oxidation Continued reaction with OH radicals leading to more oxidized products. Carboxylic acids, CO2, H2O

Thermal and Oxidative Degradation Profiles in Industrial Process Streams

In industrial applications where this compound may be used in process streams, such as in solvents for gas treatment or as a chemical intermediate, it can be subjected to thermal and oxidative degradation. nih.gov These degradation processes can lead to a loss of the compound's efficacy, the formation of corrosive byproducts, and potential operational issues. nih.gov

Thermal degradation occurs at elevated temperatures and in the absence of oxygen. The stability of the molecule is dependent on its chemical structure. paratherm.com For amino alcohols, thermal degradation can involve dehydration, cyclization, and fragmentation reactions. The presence of the hydroxyl and amino groups on the same molecule can facilitate intramolecular reactions.

Oxidative degradation, which occurs in the presence of oxygen, is often more aggressive than thermal degradation. paratherm.com The process is typically initiated by the formation of free radicals, which can then participate in a chain reaction, leading to a variety of degradation products. acs.org The presence of metal ions can catalyze these oxidation reactions. nih.gov For amino alcohols, oxidative degradation can lead to the formation of aldehydes, carboxylic acids, ammonia (B1221849), and other smaller amines. acs.org Studies on other amines have shown that the structure of the amine, such as the length of the alkyl chain and the presence of hydroxyl groups, significantly influences the rate of degradation. nih.govoup.com Longer alkyl chains have been observed to decrease the degradation rate. acs.org

The specific degradation products formed will depend on the process conditions, including temperature, pressure, oxygen concentration, and the presence of other chemical species.

Table 3: Potential Degradation Products of this compound in Industrial Processes

Degradation Type Conditions Potential Degradation Products
Thermal High temperature, anoxic Dehydration products (e.g., alkenes), cyclic ethers/amines, smaller amines and alcohols
Oxidative Presence of oxygen, potential catalysts (e.g., metal ions) Aldehydes, ketones, carboxylic acids, ammonia, smaller amines, amides

Environmental Persistence and Mobility Assessment

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. nih.gov Mobility describes the potential for a chemical to move through environmental compartments, such as soil and water. nih.gov

The persistence of this compound in the environment will be largely determined by its biodegradability and its rate of atmospheric degradation. As discussed, the compound is expected to be biodegradable, which would limit its persistence in soil and water. Its relatively rapid reaction with hydroxyl radicals in the atmosphere suggests a short atmospheric lifetime.

The mobility of this compound in the environment is governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess the mobility of organic chemicals in soil. chemsafetypro.com A low Koc value indicates that a substance is more likely to be mobile in soil and has a higher potential to leach into groundwater, while a high Koc value suggests it will be more strongly adsorbed to soil particles and less mobile. ucanr.edu

Given the presence of both a hydroxyl and an amino group, this compound is expected to be water-soluble. The amino group can be protonated at environmental pH values, which would further increase its water solubility and potentially reduce its adsorption to soil organic matter. However, the protonated amine could also interact with negatively charged clay particles in the soil, which could retard its movement. A comprehensive assessment would require experimental determination or reliable estimation of its Koc value.

Table 4: Key Parameters for Environmental Persistence and Mobility Assessment

Parameter Significance Expected Trend for this compound
Biodegradation Half-life Indicates persistence in soil and water. Expected to be relatively short due to microbial degradation.
Atmospheric Half-life Indicates persistence in the air. Expected to be short due to reaction with OH radicals.
Water Solubility Influences transport in aquatic systems and potential for leaching. Expected to be high.
Soil Adsorption Coefficient (Koc) Indicates mobility in soil. Likely to have a low to moderate value, suggesting potential for mobility.

Research on Derivatives and Analogs of 1 Propylamino Propan 2 Ol

Synthesis of Homologs and Analogs with Varied Alkyl Chain Lengths and Branching

The synthesis of homologs and analogs of 1-(propylamino)propan-2-ol, by altering the N-alkyl substituent, is commonly achieved through reductive amination. wikipedia.orgacsgcipr.org This highly versatile and widely used method involves the reaction of an amino-propanolone derivative, such as 1-aminopropan-2-one, with various aldehydes or ketones, followed by reduction of the intermediate imine. masterorganicchemistry.com

A typical synthetic pathway begins with the reaction of a primary amine (R-NH2), where 'R' can be a longer or shorter alkyl chain (e.g., ethyl, butyl) or a branched isomer (e.g., isopropyl, isobutyl), with a suitable three-carbon carbonyl compound. The resulting imine is then reduced in situ using a selective reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their ability to reduce the C=N bond of the imine selectively in the presence of the carbonyl group of the starting material. masterorganicchemistry.com An alternative approach is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. acsgcipr.org

These methods provide a modular and efficient route to a diverse library of N-substituted propanolamines, allowing systematic investigation into the structure-property relationships imparted by the varied alkyl groups. The choice of the alkyl group on the amine can significantly influence the physical and chemical properties of the resulting amino alcohol.

Table 1: Examples of N-Alkyl Analogs of this compound Synthesized via Reductive Amination This table is for illustrative purposes and lists plausible products from established synthetic routes.

Amine ReactantCarbonyl ReactantProduct
Ethylamine1-Hydroxypropan-2-one1-(Ethylamino)propan-2-ol
n-Butylamine1-Hydroxypropan-2-one1-(Butylamino)propan-2-ol
Isobutylamine1-Hydroxypropan-2-one1-(Isobutylamino)propan-2-ol
Benzylamine1-Hydroxypropan-2-one1-(Benzylamino)propan-2-ol

Exploration of Substitutions on the Propane (B168953) Backbone

Modifying the three-carbon backbone of this compound introduces additional structural diversity and allows for the creation of analogs with potentially new properties. Research in this area involves introducing substituents at the C1, C2, or C3 positions of the propane chain.

One notable area of research has been the synthesis of 1-(arylsulfanyl)propan-2-ols. mdpi.com These compounds are prepared by the alkylation of substituted thiophenols with chloroacetone, followed by reduction of the resulting ketone. mdpi.com This introduces a sulfur-linked aryl group at the C1 position, significantly altering the electronic and steric profile of the molecule compared to the parent amino alcohol.

Another synthetic strategy involves the ring-opening of substituted oxiranes. For instance, reacting a terminal epoxide, such as 2-((4-phenoxyphenoxy)methyl)oxirane, with an amine can yield propan-2-ol derivatives with complex substituents on the C1 position. The reaction of this specific oxirane with sodium azide, followed by reduction, leads to a 1-amino-3-(4-phenoxyphenoxy)propan-2-ol structure, demonstrating a method to introduce both an amino group and a complex aryloxy substituent onto the propane backbone. nih.gov These strategies highlight the utility of ring-opening reactions for creating structurally complex propanolamine (B44665) analogs.

Table 2: Examples of Backbone-Substituted Propan-2-ol Analogs This table presents examples of synthesized compounds with substitutions on the propane chain.

C1-SubstituentC2-SubstituentC3-SubstituentCompound Name
Arylsulfanyl groupHydroxyl groupMethyl group1-(Arylsulfanyl)propan-2-ol mdpi.com
4-Phenoxyphenoxy groupHydroxyl groupAzido group (amino precursor)1-Azido-3-(4-phenoxyphenoxy)propan-2-ol nih.gov
Phenyl groupAmino groupAryl group1,3-Diaryl-3-(arylamino)propan-1-one (ketone precursor) dntb.gov.ua

Chemical Modifications of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are key sites for further chemical derivatization, enabling the synthesis of a wide range of functionalized molecules.

Modifications of the Amino Group: The secondary amine is nucleophilic and can undergo various reactions.

N-Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the amino alcohol with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For example, N-acylated-1-amino-3-aryloxypropanols have been synthesized as part of medicinal chemistry research programs. nih.gov

N-Alkylation: Further alkylation of the secondary amine can lead to tertiary amines. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, selective mono-N-alkylation of some amino alcohols has been achieved using specialized methods, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org However, this method was noted to be unsuccessful for 1,2-amino alcohols. organic-chemistry.org Reductive amination remains a more general approach for controlled alkylation. acsgcipr.org

Modifications of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as esters and ethers.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis yields the corresponding esters. The esterification of propan-2-ol with ethanoic acid, for example, produces isopropyl acetate. youtube.com Similar reactions can be applied to N-protected derivatives of this compound. Kinetic studies on the esterification of various alcohols, including 2-propanol, have been conducted to optimize reaction conditions. jetir.org

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

These modifications are fundamental in synthetic chemistry for protecting the functional groups or for building more complex molecular architectures.

Development of Novel Chiral Analogs for Specific Applications

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-(propylamino)propan-2-ol. The synthesis of enantiomerically pure chiral amino alcohols is of great importance, as these compounds are valuable chiral ligands, auxiliaries, and synthons for asymmetric synthesis. nih.govwestlake.edu.cn

Several strategies have been developed for the asymmetric synthesis of chiral β-amino alcohols:

Biocatalytic Methods: Enzymes, such as ketoreductases (KREDs) and transaminases, offer highly stereoselective routes to chiral molecules. nih.govnih.gov For instance, the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones using different yeast strains or recombinant alcohol dehydrogenases can produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess (>99% ee). mdpi.com ω-Transaminases can perform the biocatalytic equivalent of reductive amination, transferring an amino group to a carbonyl acceptor to selectively form either the (R)- or (S)-amine. wiley.com

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a powerful method for synthesizing chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org This avoids the need for high-pressure hydrogenation equipment. acs.org

Chiral Pool Synthesis: Enantiopure amino alcohols can be synthesized starting from readily available chiral molecules, such as natural amino acids. nih.gov For example, the reduction of an α-amino acid derivative provides a reliable route to the corresponding chiral β-amino alcohol.

These chiral amino alcohol derivatives have found significant application as ligands in asymmetric catalysis. rsc.org For example, they are used to promote the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric purity. rsc.org The development of new catalytic systems, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, continues to expand the toolkit for synthesizing these valuable chiral building blocks. westlake.edu.cn

Table 3: Methods for Asymmetric Synthesis of Chiral Amino Alcohols

MethodKey FeatureTypical Outcome
Biocatalytic ReductionUse of enzymes (e.g., KREDs)High enantioselectivity (often >99% ee) for (R) or (S) alcohols mdpi.com
Asymmetric Transfer HydrogenationRuthenium-based chiral catalystsHigh yields and excellent enantioselectivities for amino alcohols acs.org
ω-Transaminase CatalysisEnzymatic amination of ketonesStereoselective formation of (R)- or (S)-amines wiley.com
Chiral Pool SynthesisUse of natural chiral starting materials (e.g., amino acids)Predictable stereochemistry based on the starting material nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

Identification of Critical Knowledge Gaps and Emerging Research Opportunities

The primary and most critical knowledge gap concerning 1-(Propylamino)propan-2-ol is the near-complete absence of published academic or industrial research. While it is sold for "industrial lab applications" and "research and development," the nature of this research is not specified in the public domain grglifesciences.ingrglifesciences.in. This lack of data represents a significant opportunity for foundational research.

Emerging research could focus on:

Novel Synthesis Pathways: Developing and optimizing efficient, high-yield synthesis routes for this compound.

Characterization: Conducting comprehensive spectroscopic and crystallographic analyses to fully characterize the compound's chemical and physical properties.

Reaction Kinetics: Investigating its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Prospects for Novel Applications and Interdisciplinary Research Initiatives

Given the lack of specific research, the prospects for novel applications are speculative and based on the known functions of analogous compounds. Amino alcohols are a versatile class of compounds with a wide range of industrial and pharmaceutical applications. For example, other isopropanolamines are used as buffers and as solubilizers for oils and fats wikipedia.org. N-propylamine is a known intermediate in the creation of agricultural chemicals, dyes, and pharmaceuticals google.com.

Future interdisciplinary initiatives could explore the potential of this compound in areas such as:

Pharmaceutical Chemistry: As a building block or intermediate for the synthesis of novel therapeutic agents. The structural features of amino alcohols are common in many active pharmaceutical ingredients.

Material Science: Investigating its potential use in the development of specialty polymers or coatings, an application where related compounds like cyclopropylamine (B47189) have been used longdom.org.

Corrosion Inhibition: Exploring its efficacy as a corrosion inhibitor, a common application for amines and amino alcohols in industrial settings.

Until dedicated research is conducted and published, the full potential and specific applications of this compound will remain largely unknown.

Q & A

Q. What are the optimal synthetic routes for 1-(Propylamino)propan-2-ol, and how can researchers balance yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,2-epoxypropane with propylamine under controlled conditions (e.g., 60–80°C in ethanol) achieves moderate yields (~50–70%). Purity can be enhanced via distillation or chromatography. Reaction parameters like solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios of reactants significantly influence byproduct formation . Characterization via 1^1H/13^{13}C NMR and GC-MS is critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H NMR identifies the hydroxyl (-OH) proton at δ 1.2–1.5 ppm and propylamino protons at δ 2.5–3.0 ppm. 13^{13}C NMR confirms the carbon backbone (e.g., C-OH at ~70 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 118.16 (C₆H₁₅NO) and fragmentation patterns for functional group validation .
  • Infrared (IR) Spectroscopy: O-H stretch (~3300 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) confirm amino alcohol functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or enantiomeric purity. To address this:
  • Conduct dose-response studies across multiple cell lines or enzyme systems.
  • Use chiral chromatography to isolate enantiomers and test their individual bioactivities .
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer:
  • Molecular Docking: Predict binding modes with receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxyl/amine groups and active-site residues .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR Modeling: Correlate substituent effects (e.g., alkyl chain length) with activity data to guide structural optimization .

Q. How can enantiomeric separation of this compound be achieved, and what are the implications for pharmacological studies?

  • Methodological Answer:
  • Chiral Chromatography: Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .
  • Pharmacological Implications: Enantiomers may exhibit divergent binding affinities or metabolic pathways, necessitating stereospecific toxicity and efficacy evaluations .

Q. What strategies mitigate stability issues in this compound during long-term storage or experimental use?

  • Methodological Answer:
  • Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Buffering: Use pH 7.4 phosphate buffers to minimize degradation in aqueous solutions.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer:
  • Systematic Solubility Testing: Use shake-flask methods with HPLC quantification across solvents (e.g., water, ethanol, chloroform).
  • Temperature Control: Conduct experiments at 25°C ± 0.5°C to standardize results.
  • Molecular Dynamics (MD): Simulate solvation free energy to predict solubility trends .

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1-(Propylamino)propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.